molecular formula C14H13ClN2O2 B13663858 tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate

tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate

Cat. No.: B13663858
M. Wt: 276.72 g/mol
InChI Key: AATMIVDZZUWASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the substitution reaction of an indole derivative with tert-butyl chloroformate and a cyano group. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products are often substituted indole derivatives.

    Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, leading to different oxidation states and reduced forms.

    Cyclization Reactions: These can form complex ring structures, often catalyzed by acids or bases.

Scientific Research Applications

tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

tert-butyl 3-chloro-6-cyanoindole-1-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3

InChI Key

AATMIVDZZUWASH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.